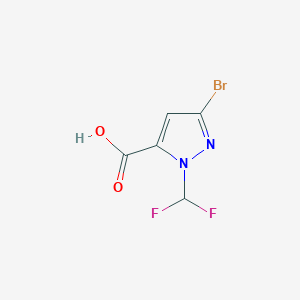
3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸是一种以吡唑环为基础的化合物,该环被溴、二氟甲基和羧酸基取代
准备方法
合成路线和反应条件
3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸的合成通常涉及多个步骤
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下使肼与 1,3-二羰基化合物反应来合成。
溴化: 溴原子通过亲电溴化引入,通常使用溴或 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。
二氟甲基基团的引入: 二氟甲基基团可以使用二氟甲基化试剂(如二氟甲基碘)或通过使用二氟甲基锍盐引入。
羧化: 羧酸基团通常通过羧化反应引入,通常使用高压和高温条件下的二氧化碳。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这包括使用连续流动反应器更好地控制反应条件,以及使用催化剂提高反应效率。
化学反应分析
反应类型
3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸可以发生各种化学反应,包括:
取代反应: 溴原子可以被亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以发生氧化生成相应的氧化物,或还原生成氢化物。
偶联反应: 羧酸基团可以参与偶联反应生成酯、酰胺或其他衍生物。
常见试剂和条件
取代: 在碱存在下,胺、硫醇或醇盐等亲核试剂。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如氢化铝锂或硼氢化钠。
偶联: 偶联剂,如 EDCI (1-乙基-3-(3-二甲氨基丙基)碳二亚胺) 或 DCC (二环己基碳二亚胺)。
主要产物
取代: 形成取代的吡唑。
氧化: 形成吡唑氧化物。
还原: 形成吡唑氢化物。
偶联: 形成酯、酰胺或其他衍生物。
科学研究应用
化学
在化学领域,3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸用作合成更复杂分子的构建模块。其独特的官能团使其成为有机合成中的通用中间体。
生物学
在生物学研究中,由于该化合物可能与生物大分子相互作用,因此可以用于研究酶抑制和受体结合。
医药
在药物化学中,该化合物的衍生物因其潜在的治疗特性而被探索,包括抗炎、抗菌和抗癌活性。
工业
在农用化学品行业,由于该化合物能够干扰害虫和杂草中的生物途径,因此正在研究其作为杀虫剂或除草剂的潜在用途。
作用机制
3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸的作用机制涉及其与特定分子靶标的相互作用。例如,它可能通过与活性位点结合来抑制酶,或通过与受体结合位点相互作用来调节受体活性。确切的途径和靶标取决于化合物的具体应用和衍生物。
相似化合物的比较
类似化合物
3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸: 结构相似,但用甲基代替了溴。
3-溴-1-甲基-1H-吡唑-5-羧酸: 结构相似,但用甲基代替了二氟甲基。
1-(二氟甲基)-3-甲基-1H-吡唑-5-羧酸: 结构相似,但用甲基代替了溴和二氟甲基。
独特性
3-溴-1-(二氟甲基)-1H-吡唑-5-羧酸的独特性在于其将溴、二氟甲基和羧酸基团结合在一起,与类似物相比,这种结合赋予了独特的化学反应性和生物活性。这使其成为开发具有特定所需性质的新化学实体的宝贵化合物。
生物活性
3-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2226034-44-0) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antifungal agent, anti-inflammatory compound, and its role in drug design. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C5H3BrF2N2O2
- Molecular Weight : 240.99 g/mol
- Structure : The structure includes a bromine atom and a difluoromethyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit the enzyme succinate dehydrogenase (SDH) in fungi, disrupting their metabolic processes and leading to antifungal effects. Molecular docking studies reveal that the carbonyl oxygen of derivatives forms hydrogen bonds with residues in the active site of SDH, which is crucial for enzyme function .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. For instance, a derivative demonstrated superior antifungal efficacy against various phytopathogenic fungi compared to traditional fungicides like boscalid. The compound's mechanism involves targeting SDH, leading to metabolic disruption in fungal cells .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. In vitro studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium. For example, compounds derived from pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves several steps, including halogenation and coupling reactions using palladium catalysts. This synthetic route not only highlights the feasibility of producing this compound but also paves the way for developing various derivatives with enhanced biological activities .
属性
IUPAC Name |
5-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMLPAONNJVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1Br)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














